2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

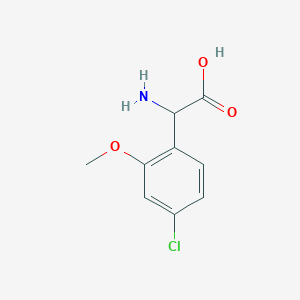

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is an organic compound with a molecular formula of C9H10ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chloro-2-methoxyphenyl group, and an amino group is attached to the alpha carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(4-chloro-2-methoxyphenyl)acetonitrile.

Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.

Major Products

Oxidation: Formation of 2-nitro-2-(4-chloro-2-methoxyphenyl)acetic acid.

Reduction: Formation of 2-amino-2-(4-chloro-2-methoxyphenyl)ethanol.

Substitution: Formation of 2-amino-2-(4-methoxy-2-methoxyphenyl)acetic acid.

科学研究应用

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and intermediates.

作用机制

The mechanism of action of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid

- 2-Amino-2-(4-chloro-2-ethylphenyl)acetic acid

- 2-Amino-2-(4-chloro-2-propylphenyl)acetic acid

Uniqueness

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-amino-2-(4-chloro-3-methylphenyl)acetic acid) are synthesized using:

- Oxidation : KMnO₄ in acidic media for amino-to-nitro transformations .

- Substitution : Chlorine on the aromatic ring can be replaced with hydroxyl/methoxy groups using nucleophiles (e.g., NaOH/MeOH) under reflux .

- Protection-deprotection strategies : Amino groups may require protection (e.g., Boc) during synthesis to prevent side reactions .

Key variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., Pd for cross-couplings). Yield optimization often requires DoE (Design of Experiments) approaches.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C4) and stereochemistry. Aromatic protons typically show splitting patterns around δ 6.5–7.5 ppm .

- HPLC-MS : Quantify purity and detect byproducts (e.g., dechlorinated derivatives or oxidation intermediates) .

- X-ray crystallography : Resolve absolute configuration if chiral centers are present (e.g., α-amino acids) .

Advanced Research Questions

Q. How can regioselectivity challenges in aromatic substitution reactions be addressed for derivatives of this compound?

Methodological Answer: Regioselectivity is influenced by electronic (directing groups) and steric factors. For example:

- Chloro vs. methoxy competition : Methoxy groups are strong ortho/para directors, while chloro is a meta director. Computational tools (e.g., DFT) predict reactive sites by analyzing charge distribution .

- Steric hindrance : Bulky substituents at C2 (methoxy) may favor substitution at C5 over C3. Experimental validation via competitive reactions with model substrates is recommended .

Q. What strategies are effective in optimizing enantiomeric excess (ee) for chiral analogs?

Methodological Answer:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key steps like α-amination .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer .

- Crystallization-induced diastereomer resolution : Salt formation with chiral acids (e.g., tartaric acid) improves ee .

Q. How can computational methods streamline reaction design for novel derivatives?

Methodological Answer:

- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., ICReDD’s quantum-chemical path search) propose routes based on known reactions of analogous compounds (e.g., 2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid) .

- Transition state modeling : DFT calculations predict activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .

- Solvent/catalyst screening : Machine learning models trained on PubChem data recommend optimal conditions (e.g., solvent polarity index, catalyst loading) .

Q. What experimental approaches resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace Cl with F or MeO with OH) and test bioactivity (e.g., enzyme inhibition assays). For example, 2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid showed altered binding affinity compared to the chloro analog .

- Meta-analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values in kinase assays) and control for variables like cell line/pH .

- Crystallographic docking : Resolve discrepancies by mapping ligand-receptor interactions (e.g., H-bonding with methoxy vs. hydrophobic interactions with chloro) .

Q. How can stability issues (e.g., hydrolysis of the methoxy group) be mitigated during storage or biological assays?

Methodological Answer:

- pH control : Store in anhydrous solvents (e.g., DMSO) at neutral pH to prevent acid/base-catalyzed hydrolysis .

- Lyophilization : Improve shelf life by freeze-drying and storing under inert gas .

- Prodrug design : Replace labile methoxy with stable ethers (e.g., trifluoromethoxy) for in vivo studies .

属性

IUPAC Name |

2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYONYWMUVILLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。